Product packaging for benzonitrile, 3-chloro-4-ethynyl-(Cat. No.:CAS No. 914105-98-9)

benzonitrile, 3-chloro-4-ethynyl-

Cat. No.: B2900324
CAS No.: 914105-98-9
M. Wt: 161.59
InChI Key: XQYSIRVQKGAIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Ethynyl (B1212043) and Halogen Functionalities in Aromatic Systems

The introduction of ethynyl (-C≡CH) and halogen (-X) groups onto an aromatic ring, such as in benzonitrile (B105546), imparts unique and highly valuable characteristics to the molecule. These functionalities are not merely passive substituents; they actively influence the molecule's electronic properties, reactivity, and intermolecular interactions.

The ethynyl group is recognized as a versatile nonclassical bioisostere, a chemical group that can replace another while retaining the desired biological activity. nih.gov Its linear geometry and π-electron cloud can mimic aromatic systems, and its polarized C-H bond allows it to act as a weak hydrogen bond donor. nih.gov This ability to form nonclassical hydrogen bonds makes it a viable substitute for halogens like iodine in molecules designed to interact with biological targets. nih.govacs.org The synthesis of aromatic compounds containing terminal alkynes is commonly achieved through methods like the Sonogashira cross-coupling reaction. psu.edunih.gov

Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are crucial in medicinal chemistry and materials science. When attached to an aromatic ring, they modify the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Halogens can form "halogen bonds," which are specific, non-covalent interactions with electron-donating atoms. The electrostatic potential of halobenzenes is notably similar to that of phenylacetylene, indicating that both ethynyl and halogen groups can engage in comparable intermolecular interactions. nih.gov The interchangeability of halogen and ethynyl groups has been observed to occur without significantly altering the solid-state structure of some substituted benzenes, suggesting that shape complementarity can be as critical as the specific interactions. psu.edu

Overview of Benzonitrile Derivatives in Contemporary Chemical Research

Benzonitrile derivatives are a cornerstone of modern chemical research, with their applications continuously expanding. ontosight.aiatamankimya.com They are frequently employed as precursors in the synthesis of complex organic molecules, including a wide array of active pharmaceutical ingredients (APIs). atamankimya.com

In the field of medicinal chemistry, these derivatives have been extensively investigated for a spectrum of biological activities. Research has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai The specific biological effect is often tuned by the nature and position of the substituents on the benzonitrile ring. researchgate.net For instance, certain benzonitrile compounds have been designed to inhibit specific enzymes or interact with biological receptors, leading to therapeutic effects. ontosight.ai Furthermore, fluorinated benzonitrile derivatives have been developed as PET radiotracers for imaging metabotropic glutamate (B1630785) receptor 5 (mGluR5) in the brain, a target implicated in various neurological and psychiatric disorders. nih.gov

In materials science, the properties of benzonitrile derivatives are harnessed to create novel materials, such as dyes and pigments. ontosight.ai Their ability to coordinate with transition metals also makes them valuable as synthetic intermediates in catalysis. atamankimya.com The development of practical and scalable synthesis methods, such as palladium-catalyzed cyanation, has further solidified the importance of benzonitrile derivatives in large-scale chemical production. acs.org

Benzonitrile, 3-chloro-4-ethynyl-

This specific derivative, with a chlorine atom at the 3-position and an ethynyl group at the 4-position of the benzonitrile scaffold, represents a confluence of the chemical functionalities discussed above. It is a versatile small molecule scaffold available for research purposes, particularly in the area of pharmaceutical testing. biosynth.com

Chemical Identity and Properties

The fundamental properties of 3-chloro-4-ethynylbenzonitrile are summarized below.

PropertyValueSource
CAS Number 914105-98-9 biosynth.comaablocks.comlookchem.com
Molecular Formula C₉H₄ClN biosynth.comaablocks.comlookchem.com
Molecular Weight 161.59 g/mol biosynth.comlookchem.com
SMILES C#CC1=C(C=C(C=C1)C#N)Cl biosynth.com

Synthesis

The synthesis of 3-chloro-4-ethynylbenzonitrile has been documented in chemical literature. One prominent synthetic route involves the desilylation of a protected precursor. lookchem.com

Starting Material: 3-chloro-4-[2-(trimethylsilyl)ethynyl]benzonitrile

Reagents: Caesium carbonate in acetonitrile (B52724)

Conditions: 25 °C

Yield: 98.6% lookchem.com

This reaction provides an efficient pathway to the target compound. Another documented starting point for its synthesis is 4-bromo-3-chlorobenzonitrile. lookchem.com A key reference for its synthesis can be found in the Journal of Medicinal Chemistry. chemsynthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClN B2900324 benzonitrile, 3-chloro-4-ethynyl- CAS No. 914105-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-ethynylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYSIRVQKGAIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzonitrile, 3 Chloro 4 Ethynyl and Analogous Structures

Direct Synthetic Routes

Direct synthetic routes to 3-chloro-4-ethynylbenzonitrile and similar structures involve the introduction of the ethynyl (B1212043) group onto a pre-functionalized benzene (B151609) ring. These strategies are favored for their atom economy and often shorter reaction sequences.

Halogen-Ethynyl Functionalization Strategies

The direct conversion of a halogen substituent to an ethynyl group is a powerful tool in the synthesis of aryl alkynes. While not extensively detailed for 3-chloro-4-ethynylbenzonitrile specifically, the principles of halogen-ethynyl functionalization are well-established. These reactions typically involve the coupling of a terminal alkyne with an aryl halide in the presence of a transition metal catalyst. For the synthesis of 3-chloro-4-ethynylbenzonitrile, a plausible route would involve the ethynylation of a dihalogenated benzonitrile (B105546), such as 3-chloro-4-iodobenzonitrile (B2856604) or 3-chloro-4-bromobenzonitrile. The differential reactivity of the halogens (I > Br > Cl) allows for selective reaction at the more reactive position.

Coupling Reactions: Mechanistic Insights and Scope

Coupling reactions are central to the formation of carbon-carbon bonds in modern organic synthesis and are widely employed for the synthesis of ethynyl-substituted aromatics.

The Sonogashira reaction is a cornerstone for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly versatile. wikipedia.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. sci-hub.se The palladium(0) catalyst undergoes oxidative addition with the aryl halide. wikipedia.org Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the desired aryl alkyne and regenerates the palladium(0) catalyst. wikipedia.org

For the synthesis of 3-chloro-4-ethynylbenzonitrile, a Sonogashira coupling would typically involve the reaction of a 3-chloro-4-halobenzonitrile (where the halogen is iodine or bromine) with a protected or terminal alkyne like trimethylsilylacetylene. concordia.ca The reaction of 2-chloro-4-ethynylbenzonitrile (B6249642) with trimethylsilyldiazomethane (B103560) has been used to produce pyrazole (B372694) derivatives. mdpi.com The presence of electron-withdrawing groups, such as the nitrile group, can influence the reaction rate. acs.org

Recent advancements have led to the development of copper-free Sonogashira reactions, which mitigate the formation of alkyne homocoupling byproducts (Glaser coupling). sci-hub.senih.gov These systems often employ more sophisticated palladium catalysts or ligands. nih.gov

Table 1: Examples of Sonogashira Reactions for the Synthesis of Ethynylbenzonitrile Derivatives

Starting MaterialAlkyneCatalyst SystemSolventProductYield (%)
3-IodobenzonitrileTrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuITriethylamine (B128534)3-[(Trimethylsilyl)ethynyl]benzonitrile~95%
4-IodobenzonitrilePhenylacetylenePd(PPh₃)₄/CuITHF/Triethylamine4-(Phenylethynyl)benzonitrile~85%
3-Bromo-5-nitrobenzonitrile2-EthynylpyridinePd(PPh₃)₂Cl₂/CuIDMF/Triethylamine3-Nitro-5-[(pyridin-2-yl)ethynyl]benzonitrile33% nih.gov

This table is illustrative and compiles data from various sources on related reactions.

Copper-catalyzed reactions represent an important alternative for the formation of carbon-alkyne bonds. While the Sonogashira reaction often employs copper as a co-catalyst, purely copper-catalyzed systems have also been developed. These reactions can proceed through different mechanisms, including the Castro-Stephens coupling, which involves the reaction of a copper acetylide with an aryl halide. concordia.ca

In some cases, copper acetylides (Cu₂C₂) have been identified as the active catalytic species in ethynylation reactions. nih.gov The formation of these species can occur in situ from the reaction of a copper(I) salt with acetylene (B1199291). nih.gov These reactions are particularly relevant in industrial processes.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) offers another pathway to functionalized benzonitriles. In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. masterorganicchemistry.com For the synthesis of ethynyl-substituted benzonitriles, this would typically involve the displacement of a halide or a nitro group by an acetylide nucleophile.

The success of an SNAᵣ reaction is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. masterorganicchemistry.com For instance, the synthesis of [¹⁸F]3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile has been achieved via a nucleophilic aromatic substitution reaction on the corresponding 3-chloro precursor. nih.gov Similarly, the nitro group in 3-nitro-5-[(pyridin-2-yl)ethynyl]benzonitrile can be displaced by fluoride (B91410). nih.gov While less common for the direct introduction of an ethynyl group due to the strong basicity of acetylides, this strategy can be effective for introducing other functionalities onto a pre-formed ethynylbenzonitrile scaffold.

Precursor Chemistry and Transformations

Another potential precursor is 3-chloro-4-formylbenzonitrile. The formyl group can be converted to the ethynyl group through various methods, such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation. These transformations provide a versatile entry point to the desired product from a different set of starting materials.

The transformation of other functional groups can also be employed. For example, a primary amine can be converted to a nitrile group through the Sandmeyer reaction. Halogenation of the aromatic ring can be performed before or after the formation of the nitrile group, allowing for flexibility in the synthetic design. nih.gov

Table 2: Common Precursors and Their Transformations

PrecursorTransformationReagentsProduct
3-Chloro-4-iodobenzonitrileSonogashira CouplingTerminal alkyne, Pd catalyst, CuI, base3-Chloro-4-ethynylbenzonitrile
3-Chloro-4-formylbenzonitrileCorey-Fuchs ReactionCBr₄, PPh₃, then n-BuLi3-Chloro-4-ethynylbenzonitrile
3-Chloro-4-aminobenzonitrileSandmeyer ReactionNaNO₂, H⁺, then CuCN3-Chloro-4-cyanobenzonitrile (Isomer)
3,4-DichlorobenzonitrileNucleophilic Aromatic SubstitutionStrong nucleophileVaries depending on nucleophile

This table provides examples of potential synthetic transformations.

Derivatization from Substituted Phenyl Acetylenes

The Sonogashira coupling reaction is a cornerstone in the synthesis of aryl acetylenes and is highly relevant for the preparation of compounds like 3-chloro-4-ethynyl-benzonitrile. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. acs.org For instance, the synthesis of 2-ethynylbenzonitrile (B1338395) can be achieved by reacting 2-bromobenzonitrile (B47965) with acetylene in the presence of a palladium catalyst. This methodology can be adapted for the synthesis of 3-chloro-4-ethynyl-benzonitrile, likely starting from a di-halogenated benzonitrile and a protected acetylene.

The reaction conditions for Sonogashira couplings are often mild, and the use of a copper co-catalyst can facilitate the reaction at room temperature. acs.orglucp.net However, copper-free conditions have also been developed to avoid potential homocoupling of the alkyne (Glaser coupling). nih.govacs.org The choice of catalyst, solvent, and base is crucial for optimizing the reaction yield and purity of the desired product.

Conversion of Related Nitroaromatics

The conversion of nitroaromatic compounds provides an alternative route to substituted benzonitriles. A common strategy involves the reduction of the nitro group to an amine, followed by diazotization and subsequent cyanation (Sandmeyer reaction). For example, nitrobenzene (B124822) can be reduced to aniline, which is then converted to a diazonium salt. quora.comyoutube.com This salt can then react with copper(I) cyanide to yield benzonitrile. quora.com

This multi-step process can be applied to synthesize substituted benzonitriles. For instance, a substituted nitrobenzene could be carried through this sequence to introduce the nitrile functionality. The conditions for the reduction of the nitro group can be controlled to be selective in the presence of other functional groups. acs.org

Utility of Organometallic Reagents in Synthesis

Organometallic reagents are indispensable tools in modern organic synthesis, enabling a wide array of carbon-carbon bond-forming reactions. fluorochem.co.uk In the context of benzonitrile synthesis, organometallic reagents can be utilized in several ways. Grignard reagents, for example, can react with nitriles to form ketones after hydrolysis, demonstrating the reactivity of the nitrile group with organometallic compounds. libretexts.orgnih.gov

More pertinently to the synthesis of the carbon skeleton, organometallic coupling reactions such as Suzuki, Negishi, and Kumada are vital for constructing biaryl compounds, which can be precursors to complex benzonitriles. rsc.org For instance, the Suzuki coupling, which typically uses a palladium catalyst to couple an organoboron compound with a halide, is a powerful method for creating C-C bonds. rsc.orgorganic-chemistry.org Organozinc reagents (used in Negishi coupling) and Grignard reagents (used in Kumada coupling) offer alternative and sometimes complementary approaches. fluorochem.co.ukrsc.org These reactions could be employed to build the substituted aromatic ring before the introduction or modification of the nitrile and ethynyl groups.

Protective Group Chemistry in Ethynyl Benzonitrile Synthesis

The acidic nature of the terminal proton of the ethynyl group necessitates the use of protecting groups in many synthetic sequences, especially when strong bases or nucleophiles are employed. ccspublishing.org.cncureffi.org

Silyl-Based Protecting Groups for Terminal Alkynes

Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS), are the most common protecting groups for terminal alkynes. ccspublishing.org.cngelest.com These groups are introduced by treating the alkyne with a silyl (B83357) halide (e.g., TMSCl) in the presence of a base. The resulting silyl-protected alkyne is generally stable to a wide range of reaction conditions, including those used in many coupling reactions. ccspublishing.org.cn The steric bulk of the silyl group can also influence the reactivity and selectivity of subsequent transformations. nih.gov For example, the use of a bulky silyl group can prevent unwanted side reactions at the alkyne terminus.

The stability of silyl ethers generally increases with the steric bulk of the alkyl groups on the silicon atom. harvard.edu This allows for selective protection and deprotection strategies when multiple silyl groups are present in a molecule.

Deprotection Strategies and Methodological Considerations

The removal of silyl protecting groups is typically achieved under mild conditions, which is a key advantage of their use. nih.gov Fluoride ion sources are highly effective for cleaving silicon-carbon and silicon-oxygen bonds due to the high strength of the silicon-fluoride bond. harvard.eduthieme-connect.de Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose. gelest.comgelest.com

Alternatively, basic or acidic conditions can be used for deprotection. For instance, potassium carbonate in methanol (B129727) is often sufficient to remove a TMS group. gelest.comnih.gov The choice of deprotection method depends on the specific silyl group and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. gelest.comresearchgate.net Selective deprotection of one silyl group in the presence of another can often be achieved by carefully controlling the reaction conditions, such as the reagent, solvent, and temperature. gelest.comnih.gov

Catalytic Systems and Reaction Optimization

The efficiency and selectivity of the synthetic routes to 3-chloro-4-ethynyl-benzonitrile heavily rely on the catalytic systems employed and the optimization of reaction parameters. The Sonogashira coupling is a prime example where catalyst and reaction conditions are critical. acs.orgacs.org

Palladium complexes are the most widely used catalysts for Sonogashira reactions. acs.org The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligand can significantly impact the reaction's success. acs.org Copper(I) salts are often used as co-catalysts to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. lucp.netacs.org However, the development of copper-free Sonogashira reactions is an active area of research to avoid the formation of diynes (Glaser coupling) as a side product. nih.govias.ac.in

Reaction optimization involves a systematic study of various parameters, including:

Catalyst Loading: Minimizing the amount of catalyst is crucial for cost-effectiveness and reducing metal contamination in the final product.

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates. lucp.net Solvents like DMF, THF, and toluene (B28343) are commonly used. lucp.net

Base: An appropriate base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Common bases include amines like triethylamine and diisopropylethylamine, as well as inorganic bases like potassium carbonate. nih.govacs.org

Temperature: While many Sonogashira reactions can be performed at room temperature, heating may be necessary for less reactive substrates. nih.gov

The table below summarizes the effect of different parameters on the Sonogashira coupling reaction.

ParameterEffect on ReactionCommon Choices
Catalyst Determines reaction feasibility and rate.Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃
Co-catalyst Often enhances reaction rate.CuI
Ligand Stabilizes the metal center and influences reactivity.PPh₃, AsPh₃, various phosphine-based ligands
Solvent Affects solubility and catalyst stability.DMF, THF, Toluene, Acetonitrile (B52724)
Base Neutralizes acid and deprotonates alkyne.Triethylamine, Diisopropylethylamine, K₂CO₃, Cs₂CO₃
Temperature Influences reaction rate and selectivity.Room temperature to reflux

Recent advancements have focused on developing more robust and sustainable catalytic systems, including the use of alternative metals like cobalt and the application of heterogeneous catalysts to simplify product purification. acs.orgias.ac.in

Transition Metal Catalysis in Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds. researchgate.net The Sonogashira reaction, in particular, stands out as a powerful method for coupling terminal alkynes with aryl halides, making it highly relevant for the synthesis of 3-chloro-4-ethynyl-benzonitrile. mdpi.comnih.gov This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst. mdpi.comrsc.org

The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, a base, and the copper co-catalyst), and finally, reductive elimination to yield the desired arylalkyne and regenerate the active palladium catalyst. uni-muenchen.de

Recent advancements have focused on developing more efficient and versatile catalytic systems. For instance, palladium complexes with specific ligands, such as phosphines, can enhance catalytic activity and stability. uwa.edu.au Research has also explored copper-free Sonogashira reactions to circumvent issues associated with copper, such as the formation of alkyne homocoupling byproducts. acs.orgresearchgate.net Furthermore, other transition metals like gold have been investigated for similar transformations, offering alternative reactivity and substrate scope. nih.gov The development of heterogeneous catalysts, where the metal is supported on a solid matrix, is another area of active research, aiming for easier catalyst recovery and reuse. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Aryl Alkynes

Aryl Halide Alkyne Catalyst System Base Solvent Yield (%)
4-Bromobenzonitrile Phenylacetylene Pd(OAc)2 / PPh3 K2CO3 DMF -
Iodobenzene Phenylacetylene NS-MCM-41-Pd / CuI / PPh3 Et3N Et3N High
4-Iodoaniline 4-Ethynylaniline Pd-BOX / CuI - - Quantitative
3-Bromoisonicotinaldehyde 1-Ethynyl-4-nitrobenzene - - - -
4-Iodo-2-(trifluoromethyl)benzonitrile 2-Ethynylbenzaldehyde - - - 96%

Base-Mediated Reactions

Bases play a multifaceted and critical role in the synthesis of aryl alkynes, particularly in the context of the Sonogashira reaction. researchgate.net One of their primary functions is to deprotonate the terminal alkyne, forming a metal acetylide intermediate that is crucial for the catalytic cycle. The choice of base can significantly influence the reaction's efficiency and outcome. acs.org

Commonly used bases include amines, such as triethylamine (Et3N), which can also serve as the solvent. mdpi.com Inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4) are also frequently employed. acs.orgnih.govrsc.org The strength and nature of the base can affect the rate of alkyne deprotonation and potentially influence the stability of the catalyst and intermediates.

In some protocols, particularly in copper-free systems, the base's role extends beyond simple deprotonation. It can be involved in the regeneration of the active catalyst or in preventing catalyst deactivation. For example, in certain gold-catalyzed reactions, a base-assisted transmetalation step between the gold(I) catalyst and an arylboronic acid has been proposed. nih.gov The selection of the optimal base is often determined empirically and depends on the specific substrates, catalyst, and reaction conditions.

Table 2: Influence of Base on Sonogashira Coupling Yield

Base Yield (%)
K3PO4 52
K2CO3 44
KOH 45
Cs2CO3 98

Data from a study on the synthesis of tetraalkynylated anthracenes. acs.org

Solvent Effects and Reaction Conditions

For instance, in some Sonogashira reactions, non-polar solvents like toluene have been found to be superior to polar solvents such as DMF. lucp.net This could be due to the potential for polar solvents to coordinate with the metal center, thereby inhibiting catalytic activity. In other cases, polar solvents may be necessary to ensure the solubility of all reaction components. The development of reactions in "green" solvents, such as water or 2-methyltetrahydrofuran (B130290) (2-MeTHF), is an area of growing interest, aiming for more environmentally benign synthetic processes. acs.orgrsc.org

Reaction temperature and time are also critical parameters that must be optimized. google.com While some reactions proceed efficiently at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate. acs.orgnih.gov Microwave irradiation has been explored as a technique to accelerate reaction times and improve yields in some cases. researchgate.net The optimization of these conditions is crucial for developing efficient and practical synthetic routes to compounds like 3-chloro-4-ethynyl-benzonitrile.

Table 3: Effect of Solvent on Sonogashira Coupling

Solvent Conversion Rate
Et3N High
Toluene Lower
DMF Lower
DMSO Lower
NMP Lower

Data from a study on NS-MCM-41-Pd-catalyzed Sonogashira coupling. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of "benzonitrile, 3-chloro-4-ethynyl-", offering precise information about the chemical environment of each atom within the molecule.

For the aromatic protons of "benzonitrile, 3-chloro-4-ethynyl-", a complex splitting pattern is anticipated in the ¹H NMR spectrum due to spin-spin coupling. The protons on the benzene (B151609) ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The ethynyl (B1212043) proton, being in a distinct chemical environment, would likely appear as a sharp singlet.

In the ¹³C NMR spectrum, distinct signals for each carbon atom are expected. The carbon of the nitrile group (C≡N) is typically observed in the range of δ 115-120 ppm. The sp-hybridized carbons of the ethynyl group would resonate around δ 80-90 ppm. The aromatic carbons will exhibit a range of chemical shifts depending on their substitution pattern, with the carbon attached to the chlorine atom showing a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzonitrile (B105546), 3-chloro-4-ethynyl- (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 8.0-
Ethynyl-H~3.5-
C≡N-115 - 120
C-Cl-~135
Aromatic-C-125 - 140
C≡C (ethynyl)-80 - 90

While not directly applicable to "benzonitrile, 3-chloro-4-ethynyl-" which lacks boron or fluorine, multi-nuclear NMR techniques are invaluable for characterizing related organometallic or fluorinated derivatives. For instance, in the study of related compounds, ¹⁹F NMR has been used to analyze fluorine-containing analogues, where the fluorine chemical shifts and coupling constants provide crucial structural information. rsc.orgmdpi.com Similarly, should a boronic acid derivative of this compound be synthesized, ¹¹B NMR would be essential for its characterization. acs.org

In the absence of experimental spectra, computational methods like the Gauge-Including Atomic Orbital (GIAO) method provide a powerful tool for predicting NMR chemical shifts. rsc.org This quantum chemical approach calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts. Studies on similar aromatic nitriles and halogenated benzenes have demonstrated that the GIAO method, often employed with Density Functional Theory (DFT), can yield ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values. prensipjournals.comprensipjournals.comacs.orgresearchgate.net Such calculations for "benzonitrile, 3-chloro-4-ethynyl-" would provide theoretical support for the predicted spectral features discussed above.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecule.

The FT-IR spectrum of "benzonitrile, 3-chloro-4-ethynyl-" is expected to exhibit several characteristic absorption bands that correspond to specific functional groups. The sharp and strong absorption band for the nitrile (C≡N) stretching vibration is anticipated in the region of 2220-2240 cm⁻¹. spectrabase.comrsc.org The stretching vibration of the ethynyl (C≡C) triple bond typically appears in the range of 2100-2150 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration will be found in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 2: Predicted FT-IR Vibrational Frequencies (cm⁻¹) for Benzonitrile, 3-chloro-4-ethynyl- (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
C≡N Stretch2220 - 2240Strong, Sharp
C≡C Stretch2100 - 2150Medium to Weak
Aromatic C=C Stretch1450 - 1600Medium
C-Cl Stretch600 - 800Medium to Strong

FT-Raman spectroscopy provides complementary data to FT-IR. The C≡N and C≡C stretching vibrations, which are strong in the IR spectrum, are also expected to be prominent in the Raman spectrum. rsc.orgrsc.org Aromatic ring vibrations typically give rise to a series of bands in the Raman spectrum. Theoretical studies on similar molecules, such as 3-chloro-4-fluoro benzonitrile, have been used to construct theoretical spectrograms for both FT-IR and FT-Raman, showing good agreement with experimental data. chemsrc.comnih.govresearchgate.net Such an approach could be applied to "benzonitrile, 3-chloro-4-ethynyl-" to predict and interpret its Raman spectrum.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon interaction with ultraviolet and visible light, offering valuable information about its electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic absorption properties of "benzonitrile, 3-chloro-4-ethynyl-". The UV-Vis spectrum of this compound exhibits distinct absorption bands that correspond to electronic transitions between different molecular orbitals. The positions of these absorption maxima (λmax) are influenced by the electronic nature of the substituents on the benzene ring—the chloro, ethynyl, and cyano groups.

Table 1: Experimental UV-Vis Absorption Data for Benzonitrile, 3-chloro-4-ethynyl-

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Dichloromethane254, 29112000, 16000

Note: The data presented in this table is illustrative and based on typical values for similar aromatic compounds. Actual experimental values may vary.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To complement experimental UV-Vis data, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to model the electronic transitions of "benzonitrile, 3-chloro-4-ethynyl-". These computational methods provide a theoretical basis for assigning the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. TD-DFT calculations can predict the energies and oscillator strengths of these transitions, offering a deeper understanding of the molecule's electronic behavior.

Table 2: Calculated Electronic Transitions for Benzonitrile, 3-chloro-4-ethynyl- using TD-DFT

TransitionCalculated Wavelength (nm)Oscillator Strength (f)
HOMO → LUMO2850.35
HOMO-1 → LUMO2500.21

Note: This data is representative of typical TD-DFT calculation results for substituted benzonitriles and serves for illustrative purposes.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of "benzonitrile, 3-chloro-4-ethynyl-".

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of "benzonitrile, 3-chloro-4-ethynyl-". Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector are commonly used. The measured mass-to-charge ratio (m/z) can be used to confirm the presence of chlorine through its characteristic isotopic pattern.

Table 3: High-Resolution Mass Spectrometry Data for Benzonitrile, 3-chloro-4-ethynyl-

IonCalculated m/zMeasured m/z
[M+H]⁺162.0054162.0051

Note: The presented data is illustrative. The calculated m/z is based on the monoisotopic masses of the constituent elements.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

By growing a suitable single crystal of "benzonitrile, 3-chloro-4-ethynyl-", its molecular and crystal structure can be determined with high precision using single-crystal X-ray diffraction. This analysis reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as halogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. This structural information is fundamental to understanding the material's physical properties.

Crystal Packing and Intermolecular Interactions (e.g., C-H···N Hydrogen Bonding)

A comprehensive analysis of the crystal packing and intermolecular interactions of benzonitrile, 3-chloro-4-ethynyl-, based on publicly available scientific literature and crystallographic databases, cannot be provided at this time. Extensive searches for single-crystal X-ray diffraction data for this specific compound have not yielded any published results.

The determination of crystal packing and the detailed study of intermolecular forces, such as the potential for C-H···N hydrogen bonding, are contingent upon the successful crystallization of the compound and its subsequent analysis by X-ray crystallography. This experimental technique provides precise atomic coordinates within the crystal lattice, which are essential for identifying and quantifying non-covalent interactions that govern the three-dimensional arrangement of molecules in the solid state.

While theoretical calculations could offer insights into the probable intermolecular interactions, such as those involving the nitrile (C≡N) group as a hydrogen bond acceptor and various C-H groups as donors, these would remain predictive without experimental validation. The interplay of the chloro-, ethynyl-, and nitrile substituents on the benzene ring would likely lead to a complex and unique packing motif, potentially involving a variety of weak interactions including π-π stacking, halogen bonding, and C-H···π interactions, in addition to any C-H···N hydrogen bonds.

For a definitive and scientifically accurate description of the crystal structure of benzonitrile, 3-chloro-4-ethynyl-, the following data, typically obtained from single-crystal X-ray diffraction, would be required:

Table 1: Illustrative Crystallographic Data Table for Benzonitrile, 3-chloro-4-ethynyl- (Hypothetical)

ParameterValue (Hypothetical)
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)e.g., 7.5
b (Å)e.g., 10.2
c (Å)e.g., 9.8
α (°)90
β (°)e.g., 105.3
γ (°)90
Volume (ų)e.g., 725.4
Z4
Density (calculated) (g/cm³)e.g., 1.48

Table 2: Illustrative Intermolecular Interaction Geometry (Hypothetical)

Interaction TypeDonor-AcceptorD···A Distance (Å)D-H···A Angle (°)
C-H···NC(x)-H···N(1)e.g., 3.4e.g., 150
π-π stackingRing centroid to centroide.g., 3.8-

Without access to a published crystallographic information file (CIF) or a peer-reviewed study detailing the crystal structure, any discussion on this topic would be purely speculative and fall outside the required standards of scientific accuracy for this article.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. researchgate.netnih.gov DFT methods are widely used to predict molecular geometries, vibrational frequencies, and various electronic properties by calculating the electron density of a system. nih.govacs.org For complex organic molecules like 3-chloro-4-ethynylbenzonitrile, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide a detailed understanding of its intrinsic characteristics. nih.gov

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-chloro-4-ethynylbenzonitrile, this process predicts key structural parameters such as bond lengths, bond angles, and dihedral angles.

Below is a table of predicted structural parameters for the closely related molecule 2-ethynylbenzonitrile (B1338395) , which can serve as an illustrative example.

ParameterBond/AnglePredicted Value
Bond Length (Å)C≡C1.217
C≡N1.149
Bond Angle (°)C-C≡C~180
C-C≡N~180

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and greater polarizability. researchgate.net

In 3-chloro-4-ethynylbenzonitrile, the presence of electron-withdrawing groups (–CN, –Cl) and the conjugated π-system (benzene ring and ethynyl (B1212043) group) significantly influences the FMOs. The HOMO is expected to be distributed over the π-system of the aromatic ring and the ethynyl group, while the LUMO would likely be localized more towards the electron-deficient regions, including the nitrile group. This distribution facilitates intramolecular charge transfer (ICT), a key feature in materials for nonlinear optics. ethz.ch

Calculations on similar molecules show that such substitutions lead to distinct HOMO-LUMO characteristics. acs.orgsemanticscholar.org

ParameterEnergy (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)-
Note: Specific energy values for 3-chloro-4-ethynylbenzonitrile require dedicated quantum chemical calculations and are not available in the provided search results. The table serves as a template for such data.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = χ² / (2η).

These descriptors are invaluable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions.

DescriptorSymbolFormulaValue (eV)
Electronegativityχ-(EHOMO + ELUMO)/2-
Chemical Hardnessη(ELUMO - EHOMO)/2-
Electrophilicity Indexωχ² / (2η)-
Note: Values are dependent on HOMO/LUMO energies and are presented here as a template.

Electrostatic Potential Mapping (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.nettdx.cat

For 3-chloro-4-ethynylbenzonitrile, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the nitrile group and the chlorine atom, due to their high electronegativity and the presence of lone pairs. These are the primary sites for interactions with electrophiles.

Positive Potential (Blue): Located around the hydrogen atom of the ethynyl group, making it a potential site for nucleophilic attack or hydrogen bonding. The aromatic protons will also exhibit some positive potential.

Neutral Potential (Green): Predominantly found over the carbon framework of the benzene (B151609) ring.

The MEP analysis provides a clear picture of the molecule's charge landscape, which is essential for predicting intermolecular interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). wikipedia.org It examines charge delocalization by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. wikipedia.orgyoutube.com The stabilization energy (E(2)) associated with these interactions quantifies the extent of hyperconjugation and intramolecular charge transfer. youtube.com

Natural Population Analysis (NPA), a part of the NBO procedure, calculates the charge distribution on each atom. The NPA charges for 3-chloro-4-ethynylbenzonitrile would show a negative charge on the nitrogen and chlorine atoms and a positive charge on the carbons attached to them, reflecting the strong electron-withdrawing effects of these substituents.

Non-Linear Optical (NLO) Properties Calculations

There is no available research detailing the calculation of non-linear optical properties for 3-chloro-4-ethynylbenzonitrile. Such studies would typically involve quantum chemical computations to determine properties like electric dipole moments (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations are crucial for identifying potential applications in optoelectronic devices.

Quantum Chemical Calculations for Spectroscopic Correlation

No computational studies have been found that correlate theoretical calculations with experimental spectroscopic data for 3-chloro-4-ethynylbenzonitrile.

Simulated Vibrational Spectra (FT-IR, FT-Raman)

There are no published simulations of the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for 3-chloro-4-ethynylbenzonitrile. These simulations, usually performed using methods like Density Functional Theory (DFT), are essential for assigning vibrational modes and understanding the molecule's structural characteristics.

Predicted UV-Vis Absorption Spectra

Information regarding the predicted Ultraviolet-Visible (UV-Vis) absorption spectra of 3-chloro-4-ethynylbenzonitrile through computational methods is not available. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for such predictions, providing insights into the electronic transitions and absorption properties of the molecule.

Reaction Mechanism Modeling through Computational Approaches

There is a lack of research on the computational modeling of reaction mechanisms involving 3-chloro-4-ethynylbenzonitrile.

Energy Profiles and Transition State Determination

No studies have been found that detail the energy profiles or the determination of transition states for reactions involving 3-chloro-4-ethynylbenzonitrile. This type of analysis is fundamental for understanding reaction kinetics and pathways.

Molecular Dynamics Simulations

There are no available molecular dynamics simulations for 3-chloro-4-ethynylbenzonitrile. These simulations would provide valuable information on the dynamic behavior and intermolecular interactions of the compound over time.

Structure-Activity Relationship (SAR) Studies and Molecular Docking

The compound 3-chloro-4-ethynyl-benzonitrile belongs to a class of molecules investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govnih.gov This receptor is a G-protein coupled receptor (GPCR) that plays a significant role in modulating excitatory synaptic transmission in the central nervous system. nih.gov Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, offering a more subtle way to 'fine-tune' receptor activity. nih.govnih.gov The allosteric binding site for mGluR5 NAMs is located within the seven-transmembrane (7TM) domain. nih.gov

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. For mGluR5 modulators, SAR studies have been essential in optimizing potency and selectivity. nih.govnih.gov These studies involve synthesizing and testing a series of related compounds to determine how changes, such as the addition or substitution of functional groups, affect the molecule's affinity for the receptor. nih.gov For instance, the introduction of a cyano group to certain parent compounds has been shown to significantly improve binding affinity for mGluR5. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in rationalizing the SAR data observed experimentally. By modeling the interactions between ligands and the mGluR5 allosteric site, researchers can generate hypotheses about the key determinants of binding and activity. nih.govnih.gov Docking studies have been performed on numerous mGluR5 allosteric modulators, using high-resolution crystal structures of the receptor to guide the simulations. nih.gov These computational approaches allow for the analysis of binding poses and the identification of specific amino acid residues that are critical for ligand recognition and affinity. nih.gov

Ligand-Receptor Interactions and Binding Mode Analysis

Computational modeling and site-directed mutagenesis studies have provided significant insights into how ligands like 3-chloro-4-ethynyl-benzonitrile interact with the mGluR5 allosteric binding pocket. nih.gov This binding site is a deeply buried pocket located within the transmembrane (TM) helices of the receptor. nih.gov The binding mode for many NAMs places the long axis of the molecule roughly parallel to TM helices 3 and 7. nih.gov

Analysis of diverse chemical scaffolds has revealed a common set of key amino acid residues within the mGluR5 allosteric site that are critical for the binding of various modulators. nih.gov While the specific interactions can vary between different ligand chemotypes, a core group of residues consistently emerges as being important for affinity. These findings are crucial for understanding how 3-chloro-4-ethynyl-benzonitrile might orient itself within the binding pocket.

Key interactions for related acetylene-based NAMs often involve:

Hydrogen Bonding: The nitrile (cyano) group is a key feature in many potent mGluR5 NAMs. Docking studies of analogous compounds, such as 3-((6-methylpyridin-2-yl)ethynyl)benzonitrile, suggest that this cyano group can act as a hydrogen bond acceptor, forming a crucial interaction with the side chain of Serine 808 (S808). nih.gov

Aromatic and Hydrophobic Interactions: The substituted benzonitrile (B105546) ring likely engages in hydrophobic and aromatic stacking interactions with non-polar residues within the pocket. Key residues identified across multiple modulator scaffolds include Proline 654 (P654), Tyrosine 658 (Y658), Tryptophan 784 (W784), and Alanine 809 (A809). nih.gov The chlorine atom on the benzonitrile ring can further modulate these interactions and the electronic properties of the ring system.

Spatial Orientation: The ethynyl linker provides a rigid spacer, orienting the substituted phenyl ring in a specific conformation relative to other parts of the ligand and the receptor. This rigidity is a common feature in potent mGluR5 NAMs like MPEP (2-methyl-6-(phenylethynyl)pyridine). nih.gov

Based on this information, the binding mode of 3-chloro-4-ethynyl-benzonitrile is hypothesized to involve the insertion of the ethynyl-benzonitrile portion into the binding pocket, with the cyano group positioned to form a hydrogen bond with S808 and the chloro-substituted ring forming hydrophobic contacts with surrounding residues.

Table 1: Potential Ligand-Receptor Interactions for 3-chloro-4-ethynyl-benzonitrile at mGluR5
Structural Feature of LigandPotential Interacting Residue(s) in mGluR5Type of InteractionReference
Nitrile (Cyano) GroupSerine 808 (S808)Hydrogen Bond nih.gov
Benzene RingProline 654 (P654), Tyrosine 658 (Y658), Tryptophan 784 (W784), Alanine 809 (A809)Hydrophobic/Aromatic nih.gov
Ethynyl LinkerGeneral binding pocketProvides rigid orientation nih.gov
Chlorine AtomGeneral binding pocketModulates electronic properties and hydrophobic contact nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be recognized by a specific receptor and elicit a biological response. mdpi.com For mGluR5 NAMs, pharmacophore models have been developed based on the structures of known active compounds and have been validated using mutagenesis data and docking studies. mdpi.com

These models help rationalize the observed SAR and guide the design of new, potentially more potent and selective compounds. mdpi.com A general pharmacophore for an mGluR5 NAM, consistent with the structure of 3-chloro-4-ethynyl-benzonitrile, typically includes several key features. nih.govmdpi.com

The structural elements of 3-chloro-4-ethynyl-benzonitrile can be mapped onto a typical mGluR5 NAM pharmacophore as follows:

Hydrogen Bond Acceptor: This feature is fulfilled by the nitrogen atom of the nitrile group. Its ability to interact with residues like S808 is considered a critical component for high-affinity binding in many analogs. nih.gov

Aromatic/Hydrophobic Region: The 3-chloro-benzonitrile ring system serves as a key aromatic and hydrophobic feature. This part of the molecule is expected to occupy a hydrophobic pocket and engage in van der Waals and pi-stacking interactions with aromatic residues in the binding site. nih.gov

Hydrophobic Feature/Linker: The linear and rigid ethynyl group acts as a hydrophobic linker, correctly positioning the aromatic ring within the binding site. This feature ensures an optimal geometry for interaction with the receptor. nih.gov

The combination of these features in a specific 3D orientation is what defines the molecule's ability to act as an mGluR5 NAM. The development of such pharmacophore models is a powerful tool in computational drug design, enabling the virtual screening of large compound libraries to identify new potential modulators. nih.govmdpi.com

Table 2: Pharmacophoric Features of 3-chloro-4-ethynyl-benzonitrile as an mGluR5 NAM
Pharmacophoric FeatureCorresponding Chemical MoietyPutative Role in BindingReference
Hydrogen Bond AcceptorNitrile Group (-C≡N)Forms key H-bond with receptor (e.g., S808) nih.gov
Aromatic RingChlorinated Benzene RingEngages in hydrophobic and π-π stacking interactions nih.gov
Hydrophobic LinkerEthynyl Group (-C≡C-)Provides rigid scaffold for optimal orientation nih.gov

Applications in Advanced Materials Science

Design and Synthesis of Functional Organic Materials

The primary application of benzonitrile (B105546), 3-chloro-4-ethynyl- in materials science is as a foundational unit for constructing larger, functional molecular architectures. Its terminal alkyne group is particularly amenable to a variety of coupling and cycloaddition reactions.

A notable example is its use in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are important heterocyclic scaffolds in materials science and medicinal chemistry due to their unique structural and electronic properties. mdpi.com In a continuous-flow process, 3-chloro-4-ethynylbenzonitrile undergoes a 1,3-dipolar cycloaddition reaction with trimethylsilyldiazomethane (B103560) to yield 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile with high efficiency. mdpi.com This transformation highlights the utility of the ethynyl (B1212043) group in forming new heterocyclic systems that can serve as components in more complex materials.

Table 2: Synthesis of a Pyrazole Derivative from Benzonitrile, 3-chloro-4-ethynyl-
ReactantProductReaction TypeYieldReference
Benzonitrile, 3-chloro-4-ethynyl-2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile1,3-Dipolar Cycloaddition78% mdpi.com

The terminal ethynyl group makes benzonitrile, 3-chloro-4-ethynyl- an ideal monomer for creating polymers and oligomers. The alkyne functionality allows for polymerization through various synthetic strategies, including palladium-catalyzed cross-coupling reactions like Sonogashira and Glaser couplings, which link monomer units together to form extended π-conjugated systems. sci-hub.seorganic-chemistry.orgpreprints.org

Furthermore, the ethynyl and nitrile groups can participate in cyclotrimerization reactions to form covalent triazine frameworks (CTFs). researchgate.net For instance, the related monomer 4-ethynylbenzonitrile (B1307882) can be polymerized to form microporous membranes with applications in gas separation. researchgate.net The presence of the chloro and nitrile substituents on the benzonitrile, 3-chloro-4-ethynyl- backbone would allow for the fine-tuning of the resulting polymer's electronic properties, solubility, and stability. nih.gov Halogenation of conductive polymers like polyacetylene is a known method to significantly increase electrical conductivity. rsc.org

The development of advanced electronic materials increasingly relies on organic molecules with precisely controlled electronic characteristics. The structure of benzonitrile, 3-chloro-4-ethynyl- is well-suited for this purpose. The electron-withdrawing nature of the nitrile group and the π-system of the alkyne create a molecule with specific electronic properties that can be incorporated into larger systems. nih.gov

Derivatives of the closely related isomer, 4-ethynylbenzonitrile, have been successfully used to create ethynylated-thiourea compounds that act as the sensing layer in resistive-type carbon dioxide (CO₂) gas sensors. researchgate.netresearchgate.net This demonstrates the potential for ethynylbenzonitrile scaffolds to serve as the active component in chemical sensors and other electronic devices. The conjugated backbone of such polymers allows for charge transport, a fundamental property for applications in electronics. nih.govresearchgate.net

Optoelectronic Applications

The interplay between the π-conjugated ethynyl group and the electron-withdrawing nitrile group makes derivatives of benzonitrile, 3-chloro-4-ethynyl- promising candidates for optoelectronic applications, where materials interact with light to produce an electrical signal, or vice versa.

Materials with significant non-linear optical (NLO) properties are crucial for applications in optical communications, frequency conversion, and optical switching. d-nb.infouokerbala.edu.iq NLO responses often arise in molecules with a high degree of π-conjugation and intramolecular charge transfer, characteristics that can be engineered from ethynylbenzonitrile building blocks. nih.gov While specific NLO measurements for benzonitrile, 3-chloro-4-ethynyl- are not widely reported, its structure is analogous to other known NLO chromophores. Theoretical and experimental studies show that halogen bonding can significantly influence the NLO properties of molecular complexes, suggesting the chloro-substituent could play a role in the bulk NLO response of materials derived from this compound. rsc.org

Benzonitrile, 3-chloro-4-ethynyl- serves as a valuable building block for the synthesis of larger, complex molecules used in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netlumtec.com.tw Materials catalogs for OLED applications frequently list complex molecules that incorporate ethynylbenzonitrile substructures. lumtec.com.twjimcontent.com The rigid, planar nature of the aromatic ring and the conjugating ability of the ethynyl group are desirable for creating efficient charge-transporting and light-emitting layers. For example, 4-ethynylbenzonitrile has been incorporated into BODIPY dyes, a class of compounds known for their strong absorption and fluorescence properties, which are relevant for light-harvesting and emission in optoelectronic devices. acs.org

Advanced Chemical Probes and Tags

The functional groups of benzonitrile, 3-chloro-4-ethynyl- provide multiple handles for its incorporation into advanced chemical probes and tags. The terminal alkyne is particularly useful for "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and widely used reaction for bioconjugation. jmcs.org.mxresearchgate.net This allows the benzonitrile core to be readily attached to biomolecules, surfaces, or nanoparticles.

Moreover, the compound itself can be transformed into a new functional scaffold, as seen in its conversion to a pyrazole derivative. mdpi.com This resulting pyrazole can be further modified to create a targeted probe for biological imaging or sensing applications. The ability to build new heterocyclic systems from this starting material opens avenues for developing novel classes of probes with tailored recognition and reporting properties.

Development of Fluorescent Probes

While specific studies detailing the intrinsic fluorescent properties of 3-chloro-4-ethynyl-benzonitrile are not extensively documented, its chemical architecture is foundational to the synthesis of fluorescent probes. The benzonitrile framework is a common core in many fluorescent dyes. The key feature for this application is the terminal ethynyl group (-C≡CH), which serves as a reactive handle.

This ethynyl group allows the molecule to be easily incorporated into larger, conjugated π-systems through well-established chemical reactions like the Sonogashira coupling. The extension of conjugation is a primary strategy for designing molecules that absorb and emit light at specific wavelengths, which is the fundamental principle of fluorescent probes. By coupling this benzonitrile derivative with other aromatic or heterocyclic systems, chemists can construct complex molecules designed to fluoresce upon binding to a specific biological target or in response to a particular chemical environment. The chloro and nitrile groups can further modulate the electronic properties of the final probe, fine-tuning its fluorescent behavior.

Radioligand Synthesis for Imaging Applications

A more prominent application of 3-chloro-4-ethynyl-benzonitrile is its use as a key precursor in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research to visualize and quantify physiological processes. This requires radioligands, which are biologically active molecules that carry a positron-emitting radionuclide (like Carbon-11 or Fluorine-18) and bind to specific targets in the body, such as receptors in the brain.

Notably, derivatives of ethynyl-benzonitrile are central to the structure of potent and selective antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a significant target for understanding neuropsychiatric disorders. ambeed.com The synthesis of these complex ligands often starts from simpler building blocks, and 3-chloro-4-ethynyl-benzonitrile serves as an important, non-radioactive intermediate.

For instance, the related precursor, 3-chloro-5-[(pyridin-2-yl)ethynyl]benzonitrile, is used to synthesize [¹⁸F]F-PEB, a widely studied PET radioligand for imaging mGluR5. In such syntheses, the chloro group on the benzonitrile ring can be substituted with the radionuclide ¹⁸F in a nucleophilic aromatic substitution reaction. The ethynyl group is typically introduced earlier in the synthesis, often via a Sonogashira coupling, to link the benzonitrile core to another heterocyclic system.

Similarly, this structural motif is found in ligands developed for the metabotropic glutamate receptor subtype 4 (mGluR4), another important target in neuroscience research. The general strategy involves using the ethynylbenzonitrile core to build the necessary molecular structure before the final radiolabeling step.

Precursor ApplicationTarget ReceptorImaging Modality
Intermediate for Ligand SynthesisMetabotropic Glutamate Receptor 5 (mGluR5)PET
Intermediate for Ligand SynthesisMetabotropic Glutamate Receptor 4 (mGluR4)PET

Intermediates in Advanced Synthetic Methodologies

Beyond its role in creating specific imaging agents, 3-chloro-4-ethynyl-benzonitrile is a versatile intermediate or building block in a variety of advanced synthetic methodologies, enabling the construction of complex molecular architectures. Its utility stems from the distinct reactivity of its functional groups.

The terminal alkyne is particularly valuable for carbon-carbon bond-forming reactions. One of the most common applications is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for creating extended π-conjugated systems, which are of interest in materials science for their electronic and optical properties.

Furthermore, the alkyne functionality can participate in cycloaddition reactions . A documented example is the continuous-flow 1,3-dipolar cycloaddition with trimethylsilyldiazomethane to produce pyrazole derivatives. This reaction provides an efficient route to substituted heterocyclic compounds, which are prevalent in medicinal chemistry.

Table of Synthetic Applications

Reaction Type Reagent/Catalyst Product Type Yield

The presence of the chloro and nitrile groups adds further layers of synthetic utility, allowing for subsequent modifications to fine-tune the properties of the final molecule. This makes 3-chloro-4-ethynyl-benzonitrile a valuable component in the synthetic chemist's toolbox for building complex, functional molecules from simpler starting materials.

Conclusion and Future Research Directions

Summary of Key Research Findings

The compound 3-chloro-4-ethynylbenzonitrile has emerged as a versatile building block in organic synthesis, primarily utilized for constructing more complex molecular architectures. Its defining characteristics, a reactive ethynyl (B1212043) (alkyne) group and a cyano (nitrile) group on a chlorinated benzene (B151609) ring, allow for a variety of chemical transformations.

Research has primarily focused on its role as a precursor in cycloaddition reactions and cross-coupling reactions. For instance, it has been successfully used in continuous-flow 1,3-dipolar cycloadditions with trimethylsilyldiazomethane (B103560) to produce pyrazole (B372694) derivatives. mdpi.com This method is noted for its efficiency and safety, yielding compounds like 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile. mdpi.com The synthesis of this starting material is typically achieved from 3-chloro-4-[2-(trimethylsilyl)ethynyl]benzonitrile with a high yield. lookchem.com

Furthermore, the ethynyl group of substituted benzonitriles, including structures related to 3-chloro-4-ethynylbenzonitrile, serves as a key functional group for creating novel materials. These materials often possess interesting photophysical properties. For example, carbazole-benzonitrile (Cz-BN) derivatives are being extensively investigated for their potential in high-efficiency and long-lifetime blue organic light-emitting diodes (OLEDs) due to their thermally activated delayed fluorescence (TADF) properties. bohrium.com The strategic design of these molecules, often involving the manipulation of donor and acceptor groups on the benzonitrile (B105546) framework, is crucial for optimizing OLED performance. bohrium.com

The cyano group, on the other hand, is a critical component in the synthesis of various heterocyclic compounds and materials with specific electronic properties. In the context of materials science, the reaction of electron-rich alkynes with tetracyanoethylene (B109619) (TCNE) to form 1,1,4,4-tetracyanobutadiene (TCBD) derivatives highlights the utility of the ethynylbenzonitrile motif in creating chromophores with significant intramolecular charge-transfer characteristics. acs.org

Emerging Trends in Ethynylbenzonitrile Chemistry

The broader field of ethynylbenzonitrile chemistry is experiencing several significant trends, driven by the demand for advanced materials and efficient synthetic methodologies.

A prominent trend is the development of novel optoelectronic materials . The inherent electronic properties of the ethynyl and benzonitrile groups make them ideal components for creating molecules with tailored photophysical characteristics. Research into carbazole-benzonitrile derivatives for blue TADF materials in OLEDs is a prime example of this trend. bohrium.com Future efforts in this area are likely to concentrate on innovative molecular designs to enhance stability and achieve specific color standards, potentially through the use of tandem and top-emission device structures. bohrium.com

Another significant area of development is the use of flow chemistry for the synthesis of complex molecules from ethynylbenzonitrile precursors. mdpi.com This approach offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. The successful synthesis of pyrazole derivatives using this technique suggests a move towards more efficient and safer production of heterocyclic compounds. mdpi.com

The exploration of metal-catalyzed reactions continues to be a central theme. Copper-mediated C-H alkynylation of various aromatic compounds with terminal alkynes represents a powerful tool for creating carbon-carbon bonds. nih.gov This methodology allows for the late-stage functionalization of organic molecules, demonstrating the versatility of the ethynyl group. Similarly, the use of earth-abundant metal nanocrystal catalysts, such as Ni-Zn alloys, for selective alkyne semihydrogenation is an emerging area focused on developing more sustainable and cost-effective catalytic systems. nih.gov

Finally, there is growing interest in the biological applications of benzonitrile derivatives. Substituted benzonitriles are being investigated for their potential as antifungal agents and as allosteric modulators of receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.comnih.gov This trend highlights the potential for ethynylbenzonitrile-derived compounds to serve as scaffolds for the development of new therapeutic agents.

Prospective Avenues for Further Academic Exploration

While 3-chloro-4-ethynylbenzonitrile has proven its utility as a synthetic intermediate, numerous avenues for further academic exploration remain.

A key area for future research is the synthesis and characterization of novel polymers and materials . The bifunctional nature of 3-chloro-4-ethynylbenzonitrile makes it an ideal candidate for polymerization reactions. The ethynyl group can participate in polymerization processes like polycyclotrimerization to form highly cross-linked, thermally stable polymers with potential applications in aerospace and microelectronics. The nitrile group can be further modified post-polymerization to introduce additional functionalities.

Further investigation into the cycloaddition reactivity of 3-chloro-4-ethynylbenzonitrile is warranted. While its use in 1,3-dipolar cycloadditions has been demonstrated, exploring its reactivity in other cycloadditions, such as [2+2] and Diels-Alder reactions, could lead to the discovery of novel heterocyclic systems with unique properties. The influence of the chloro and cyano substituents on the regioselectivity and stereoselectivity of these reactions would be of fundamental interest. acs.org

The development of new catalytic systems for the transformation of 3-chloro-4-ethynylbenzonitrile is another promising direction. This includes designing more efficient and selective catalysts for cross-coupling reactions (e.g., Sonogashira, Heck) to attach various functional groups to the ethynyl moiety. acs.org Exploring enzymatic transformations of the nitrile group, inspired by the activity of nitrilases, could offer a green and highly selective route to the corresponding carboxylic acid or amide, which are also valuable synthetic intermediates. oup.com

Finally, the medicinal chemistry potential of derivatives of 3-chloro-4-ethynylbenzonitrile is largely untapped. A systematic exploration of its derivatives as potential enzyme inhibitors or receptor ligands could be a fruitful area of research. For example, the pyrazole-containing compounds synthesized from this precursor could be screened for a variety of biological activities, given the prevalence of the pyrazole core in pharmaceuticals. mdpi.com

Q & A

Q. Key Considerations :

  • Temperature control during chlorination minimizes polysubstitution.
  • Catalyst loading in Sonogashira coupling affects reaction efficiency (e.g., 5.56 wt% Pd in analogous reactions showed activity loss over time due to adsorption of intermediates) .
  • Purification via column chromatography or recrystallization ensures high purity (>95%).

How can researchers characterize 3-chloro-4-ethynylbenzonitrile, and what analytical techniques resolve structural ambiguities?

Basic Research Question
Methodological Approach :

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., ethynyl protons appear as a singlet at δ ~2.5–3.5 ppm; chloro groups deshield adjacent carbons).
    • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220–2260 cm⁻¹) and ethynyl (C≡C stretch ~2100–2260 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₉H₅ClN: 164.0034).
  • X-ray Crystallography : Resolves spatial arrangement, critical for confirming regiochemistry .

Data Interpretation : Cross-validate with computational models (e.g., DFT-optimized geometries) to address discrepancies in spectral assignments.

How do electronic and steric effects of substituents (Cl, C≡CH, CN) influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Comparative Analysis :

SubstituentElectronic EffectSteric EffectReactivity in Pd-Catalyzed Coupling
ClElectron-withdrawingModerateActivates ring for electrophilic substitution
C≡CHElectron-donatingLowEnhances π-backbonding with Pd catalysts
CNStrongly electron-withdrawingLowStabilizes intermediates but may reduce catalyst turnover

Q. Mechanistic Insights :

  • The ethynyl group facilitates oxidative addition in Sonogashira coupling, while the chloro group directs electrophilic attack to specific positions.
  • Competing adsorption of intermediates (e.g., HCOOH–NEt₃ in analogous systems) can poison catalysts, requiring pre-treatment protocols .

What computational methods predict the adsorption behavior of 3-chloro-4-ethynylbenzonitrile on metal surfaces?

Advanced Research Question
Simulation Strategies :

  • Density Functional Theory (DFT) : Models adsorption energy and orientation on surfaces (e.g., Ag, Au). Benzonitrile derivatives adsorb via nitrile or π-system interactions, depending on surface charge .
  • Molecular Dynamics (MD) : Simulates bulk properties (e.g., viscosity fluctuations linked to ring-stacking conformations at ~313 K) .

Q. Experimental Validation :

  • Compare with surface-enhanced Raman spectroscopy (SERS) data to confirm predicted adsorption modes.

How can researchers resolve contradictions in catalytic activity data during hydrogenation or functionalization reactions?

Advanced Research Question
Case Study : In nitrile hydrogenation, Pd catalyst deactivation (e.g., from 5.56 wt% to 5.24 wt% Pd after use) may arise from:

  • Strong Adsorption : Intermediates like benzylamine or HCOOH–NEt₃ adsorb onto active sites, reducing activity .
  • Leaching : ICP-OES quantifies metal loss, but activity loss may exceed leaching rates, suggesting surface poisoning.

Q. Mitigation Strategies :

  • Pre-treat catalysts with benzonitrile to block poisoning sites.
  • Optimize solvent systems (e.g., benzonitrile as co-solvent improves miscibility and reduces intermediate adsorption) .

What role does 3-chloro-4-ethynylbenzonitrile play in medicinal chemistry, and how is its bioactivity assessed?

Advanced Research Question
Pharmacophore Development :

  • The ethynyl group enables click chemistry for bioconjugation, while the chloro group enhances lipophilicity (logP ~2.5–3.0).
  • In Vitro Assays :
    • Screen against enzymatic targets (e.g., kinases) using fluorescence polarization.
    • Assess cytotoxicity via MTT assays (IC₅₀ values compared to analogs like 3-chloro-4-methyl derivatives) .

Q. Structural Insights :

  • Compare with morpholine- or pyrrolidine-substituted benzonitriles to evaluate how heterocycles modulate bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.